molecular formula C16H16Cl2N2 B14435702 2,8-Dichloro-5,11-dimethyl-6,12-dihydrobenzo[c][1,5]benzodiazocine CAS No. 76259-14-8

2,8-Dichloro-5,11-dimethyl-6,12-dihydrobenzo[c][1,5]benzodiazocine

Cat. No.: B14435702
CAS No.: 76259-14-8
M. Wt: 307.2 g/mol
InChI Key: XSTXXDLHNWWMHK-UHFFFAOYSA-N
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Description

2,8-Dichloro-5,11-dimethyl-6,12-dihydrobenzo[c][1,5]benzodiazocine is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes two chlorine atoms and two methyl groups attached to a fused benzodiazocine ring system. The presence of these substituents imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,8-Dichloro-5,11-dimethyl-6,12-dihydrobenzo[c][1,5]benzodiazocine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the intermediate compounds, which are then subjected to cyclization reactions to form the benzodiazocine ring system. The reaction conditions often include the use of specific catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2,8-Dichloro-5,11-dimethyl-6,12-dihydrobenzo[c][1,5]benzodiazocine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties and reactivity.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives with different functional groups.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a wide range of functionalized benzodiazocine compounds.

Scientific Research Applications

2,8-Dichloro-5,11-dimethyl-6,12-dihydrobenzo[c][1,5]benzodiazocine has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2,8-Dichloro-5,11-dimethyl-6,12-dihydrobenzo[c][1,5]benzodiazocine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2,8-Dichloro-5,11-dimethyl-6,12-dihydrobenzo[c][1,5]benzodiazocine include other benzodiazocine derivatives and related heterocyclic compounds, such as:

  • 2,8-Dimethyl-1,5-naphthyridine
  • 4,8-Dichloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties. The presence of chlorine and methyl groups in the benzodiazocine ring system imparts distinct reactivity and potential biological activities, making it a valuable compound for various research applications.

Properties

CAS No.

76259-14-8

Molecular Formula

C16H16Cl2N2

Molecular Weight

307.2 g/mol

IUPAC Name

2,8-dichloro-5,11-dimethyl-6,12-dihydrobenzo[c][1,5]benzodiazocine

InChI

InChI=1S/C16H16Cl2N2/c1-19-9-11-7-14(18)4-6-16(11)20(2)10-12-8-13(17)3-5-15(12)19/h3-8H,9-10H2,1-2H3

InChI Key

XSTXXDLHNWWMHK-UHFFFAOYSA-N

Canonical SMILES

CN1CC2=C(C=CC(=C2)Cl)N(CC3=C1C=CC(=C3)Cl)C

Origin of Product

United States

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